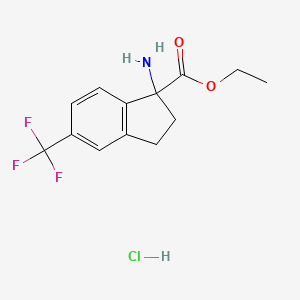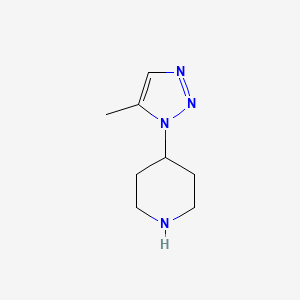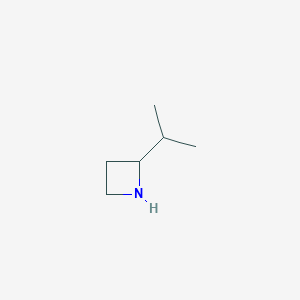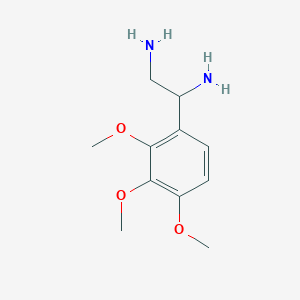![molecular formula C23H24ClN3O3S B13024382 Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13024382.png)
Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a chlorobenzamido group, and a piperidinylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, which is then functionalized with the chlorobenzamido group and the piperidinylmethyl substituent. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores, such as clopidogrel and prasugrel, which are used as antiplatelet agents.
Chlorobenzamido Compounds: Other compounds containing the chlorobenzamido group, which may exhibit similar chemical reactivity.
Uniqueness
Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C23H24ClN3O3S |
|---|---|
Poids moléculaire |
458.0 g/mol |
Nom IUPAC |
methyl 3-[(2-chlorobenzoyl)amino]-6-[(2-methylpiperidin-1-yl)methyl]thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C23H24ClN3O3S/c1-14-7-5-6-12-27(14)13-15-10-11-17-19(20(23(29)30-2)31-22(17)25-15)26-21(28)16-8-3-4-9-18(16)24/h3-4,8-11,14H,5-7,12-13H2,1-2H3,(H,26,28) |
Clé InChI |
GWWRGFWDWSXTBA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CC2=NC3=C(C=C2)C(=C(S3)C(=O)OC)NC(=O)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13024305.png)

![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13024328.png)

![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13024336.png)

![(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13024346.png)


![Methyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B13024361.png)
![2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B13024365.png)
![6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13024373.png)


